
胡椒酸异丁酯
描述
Piperonyl isobutyrate (PIB) is a monoterpene ester found in many essential oils and is a key component of many plant-based products. PIB has a wide range of applications in the areas of medicine, food, and cosmetics. It is used as a flavoring agent, as a preservative, and as an insect repellent. As a natural product, PIB is often used in place of synthetic chemicals for its safety and environmental friendliness.
科学研究应用
抑制潜能和结合亲和力
胡椒酸衍生物(如胡椒酸)已证明具有显着的脂氧合酶 (LOX) 抑制活性。研究表明,这些衍生物结合在 LOX 的活性位点,表现出的抑制浓度和结合能表明与胡椒碱本身相比具有更强的相互作用。这指出了胡椒酸衍生物的潜在药用价值,特别是在含有胡椒碱的制剂中,例如在某些阿育吠陀药物中 (Tomy 等,2015)。
抗真菌活性
在胡椒细叶和胡椒瘤叶等植物中发现的含有异丁基部分的化合物已被发现具有抗真菌特性。这些化合物(包括一些新型酰胺)的分离和表征揭示了它们作为抗真菌剂的潜力,进一步扩大了胡椒酸衍生物在治疗应用中的范围 (Navickiene 等,2000)。
神经药理学特性
胡椒鱼藤的胡椒酸瓦汀化合物对神经元内钙浓度表现出显着影响。这些发现表明潜在的神经药理学应用,特别是与电压门控钠通道有关,突出了与胡椒酸类化合物相关的复杂药效学 (McFerren 等,2002)。
酶抑制和分子相互作用
胡椒酸基 4-噻唑烷酮衍生物已被合成并表征其酶抑制效应。这些化合物对多种酶(包括乙酰胆碱酯酶和碳酸酐酶)表现出抑制作用,在治疗阿尔茨海默病等疾病中具有潜在意义。这突出了胡椒酸基结构在药物化学中的多功能性和治疗前景 (Bilgiçli 等,2019)。
酪氨酸酶抑制和抗氧化特性
胡椒酸因其对酪氨酸酶(黑色素生物合成中的关键酶)的抑制效应而受到研究。该研究阐明了胡椒酸与酪氨酸酶的混合型抑制动力学和相互作用动力学,表明在治疗色素沉着过度疾病中的潜在应用及其作为抗氧化剂的作用 (Si 等,2013)。
作用机制
Target of Action
Piperonyl isobutyrate, similar to its close relative piperonyl butoxide, primarily targets the mixed-function oxidase (MFO) system of insects . The MFO system is an insect’s natural defense mechanism that causes the oxidative breakdown of insecticides .
Mode of Action
It inhibits the MFO system of an insect, thereby promoting higher levels of insecticide and allowing for lower doses to be used for a lethal effect .
Biochemical Pathways
It is known that the compound inhibits the mfo system, which is involved in the oxidative breakdown of insecticides . This inhibition disrupts the insect’s natural defense mechanism, leading to increased susceptibility to pesticides.
Pharmacokinetics
Its physical properties such as boiling point (91-92 °c/0005 mmHg) and density (1154 g/mL at 25 °C) have been reported .
Result of Action
The primary result of piperonyl isobutyrate’s action is an increase in the efficacy of pesticides. By inhibiting the MFO system, it prevents the breakdown of insecticides, leading to higher levels of these compounds in the insect’s system . This allows for the use of lower doses of pesticides for a lethal effect .
生化分析
Biochemical Properties
Piperonyl isobutyrate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The interaction between piperonyl isobutyrate and cytochrome P450 enzymes can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate . Additionally, piperonyl isobutyrate has been shown to interact with other biomolecules, such as transport proteins, influencing their function and stability .
Cellular Effects
Piperonyl isobutyrate has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, piperonyl isobutyrate has been shown to impact the expression of genes involved in cellular metabolism and stress responses . Furthermore, it can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
The molecular mechanism of piperonyl isobutyrate involves its binding interactions with biomolecules. It can bind to cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This interaction can result in changes in gene expression, particularly genes involved in metabolic pathways and stress responses . Additionally, piperonyl isobutyrate can influence enzyme activity by altering their conformation and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of piperonyl isobutyrate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that piperonyl isobutyrate can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of piperonyl isobutyrate vary with different dosages in animal models. At low doses, it can enhance the activity of certain enzymes and improve metabolic function . At high doses, piperonyl isobutyrate can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and metabolism .
Metabolic Pathways
Piperonyl isobutyrate is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of various endogenous and exogenous compounds. Piperonyl isobutyrate can modulate the activity of these enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it can interact with cofactors required for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, piperonyl isobutyrate is transported and distributed through interactions with transport proteins and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of piperonyl isobutyrate can affect its localization and activity within cells, influencing its overall biochemical effects .
Subcellular Localization
Piperonyl isobutyrate exhibits specific subcellular localization patterns, which can impact its activity and function. It is often localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . The subcellular localization of piperonyl isobutyrate is influenced by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are crucial for its role in modulating cellular metabolism and enzyme activity.
属性
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(2)12(13)14-6-9-3-4-10-11(5-9)16-7-15-10/h3-5,8H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQULTIASPCVEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1=CC2=C(C=C1)OCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063917 | |
| Record name | Piperonyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS], colourless oily liquid with a mild, fruity, berry-like odour | |
| Record name | Piperonyl isobutyrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16113 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Piperonyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/810/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | Piperonyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/810/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.154-1.160 | |
| Record name | Piperonyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/810/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5461-08-5 | |
| Record name | Piperonyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5461-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005461085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperonyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23947 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, 1,3-benzodioxol-5-ylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Piperonyl isobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzodioxol-5-ylmethyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERONYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8HBR1ACYA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piperonyl isobutyrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037130 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is piperonyl isobutyrate metabolized in rabbits?
A1: Research indicates that piperonyl isobutyrate is primarily metabolized into piperonylic acid in rabbits. Following an oral dose, approximately 11.4% of the administered piperonyl isobutyrate was recovered as piperonylic acid in the urine collected over three days. [] This suggests that hydrolysis of the ester bond is a key metabolic pathway for this compound in rabbits.
Q2: What analytical methods are available to detect piperonyl isobutyrate and related compounds?
A2: High-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed to quantify piperonyl isobutyrate. Specifically, this method was utilized to determine the presence of potential contaminants like safrole, dihydrosafrole, and chloromethyldihydrosafrole in piperonyl butoxide samples, using piperonyl isobutyrate as an internal standard. [] This approach highlights the sensitivity and selectivity of HPLC in analyzing complex mixtures containing structurally similar compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


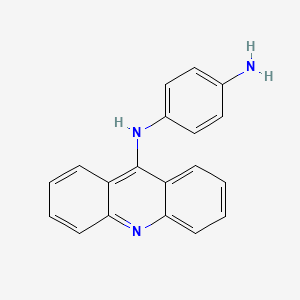
![7,10-Dimethylbenzo[a]pyrene](/img/structure/B1219146.png)
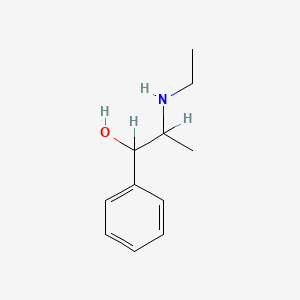
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1219148.png)
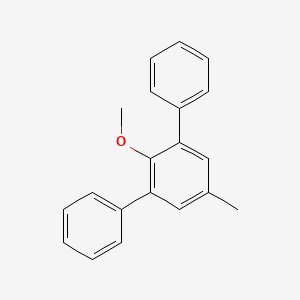
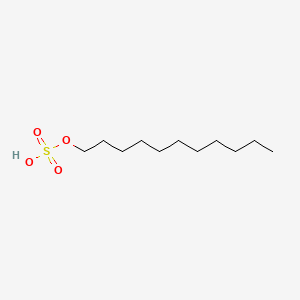



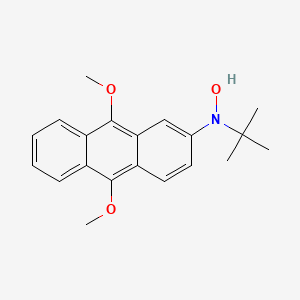
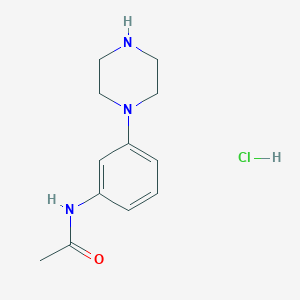
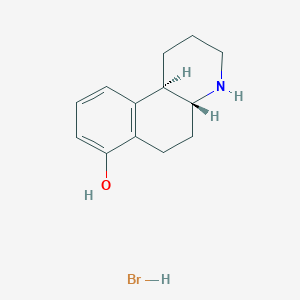
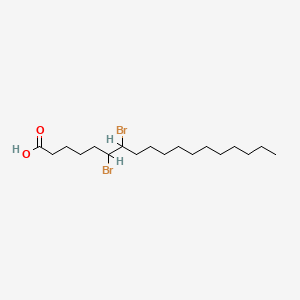
![[3-[3-[2,3-Di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1219168.png)
